1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride

Description

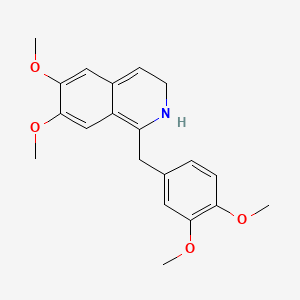

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS: 5884-22-0), commonly termed dihydropapaverine hydrochloride, is a quaternary ammonium isoquinoline derivative. Its molecular formula is C₂₀H₂₃NO₄ (molecular weight: 341.41 g/mol), featuring a partially saturated isoquinoline core substituted with dimethoxybenzyl and additional methoxy groups . Structurally, it differs from papaverine (a fully aromatic isoquinoline) by the presence of a single bond between positions 2 and 3, introducing a dihydro moiety .

This compound is synthesized as an intermediate in the production of papaverine, a non-narcotic alkaloid used clinically as a vasodilator. The synthesis involves cyclization of homoveratrylamine derivatives via the Bischler–Napieralski method, followed by partial hydrogenation . Its primary applications include pharmaceutical research and chemical synthesis, with commercial availability through suppliers like U-Chemo Scientific and Simagchem Corporation .

Properties

CAS No. |

94213-55-5 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydroisoquinoline |

InChI |

InChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-7,10-12,21H,8-9H2,1-4H3 |

InChI Key |

IKZYPGQHZBTYBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CCN2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with 3,4-dimethoxybenzyl chloride to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as thiols or amines can replace the chloride ion.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and the quaternary ammonium ion play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the Isoquinoline Family

The compound belongs to a broader class of isoquinoline derivatives, which exhibit structural variations in substituents, saturation, and counterions. Key analogs include:

Structural Impact on Properties :

- Counterions : Chloride (Cl⁻), bromide (Br⁻), and phosphate (PO₄³⁻) salts influence solubility and crystallinity. Bromide derivatives (e.g., ) may exhibit higher melting points .

- Substituents : Carboxylate or carboxamide groups (e.g., compounds 6d, 6f) increase polarity, affecting blood-brain barrier penetration .

Pharmacological Analogs

- Papaverine : Unlike dihydropapaverine, papaverine’s full aromaticity enables potent phosphodiesterase (PDE) inhibition, leading to vasodilation. Dihydropapaverine’s biological activity remains less characterized but may exhibit milder effects due to structural flexibility .

- Noscapine Hydrochloride Hydrate: Another isoquinoline alkaloid (CAS: 912-60-7) with antitussive properties. Its distinct substitution pattern (methoxy groups at positions 6,7 and a benzofuran moiety) results in different mechanisms (tubulin binding vs. PDE inhibition) .

Physicochemical Comparison

| Property | Dihydropapaverine HCl | Papaverine | 3,4-Dihydropapaverine HBr |

|---|---|---|---|

| Molecular Weight (g/mol) | 341.41 | 339.38 | 422.31 |

| Appearance | Pale yellow crystals | White powder | Not reported |

| Counterion | Cl⁻ | None | Br⁻ |

| Key Applications | Research intermediate | Vasodilator | Research chemical |

Notes:

Biological Activity

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride, also known as 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS Number: 5884-22-0), is a compound belonging to the class of benzylisoquinoline alkaloids. Its structural characteristics suggest potential biological activities that warrant further investigation. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula for this compound is with a molecular weight of approximately 377.862 g/mol. Key physical properties include:

- Melting Point : 202ºC

- Boiling Point : 482.6ºC at 760 mmHg

- LogP : 3.54650

Biological Activities

This compound has been studied for various biological activities:

Antioxidant Activity

Research indicates that compounds in the isoquinoline family exhibit significant antioxidant properties. A study demonstrated that derivatives of isoquinolines can scavenge free radicals and reduce oxidative stress in cellular models .

Antimicrobial Properties

A study published in the European Journal of Medicinal Chemistry highlighted the antimicrobial activity of related isoquinoline compounds against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotective studies. In vitro assays indicated that it may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Analgesic and Anti-inflammatory Effects

Research has suggested that isoquinoline derivatives possess analgesic and anti-inflammatory properties. A study found that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of benzylisoquinoline alkaloids.

- Method : In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress.

- Findings : Compounds showed a significant reduction in cell death and maintained mitochondrial integrity.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the efficacy of isoquinoline derivatives against resistant bacterial strains.

- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.